molecular formula C27H32O8 B1683275 Azeloyl diethyl salicylate CAS No. 207972-39-2

Azeloyl diethyl salicylate

Cat. No.: B1683275
CAS No.: 207972-39-2
M. Wt: 484.5 g/mol
InChI Key: LIBAUACOIKWWKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-7-Hexadecenoic Acid can be achieved through various synthetic routes. One common method involves the partial β-oxidation of oleic acid. The reaction conditions typically include the use of specific enzymes or catalysts to facilitate the oxidation process .

Industrial Production Methods: Industrial production of cis-7-Hexadecenoic Acid often involves the extraction from natural sources, such as autotrophic bacterial cultures. The extraction process includes the isolation and purification of the compound from the bacterial cultures, followed by further refinement to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-7-Hexadecenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-7-Hexadecenoic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which cis-7-Hexadecenoic Acid exerts its effects involves its incorporation into cellular lipids, such as phospholipids and triglycerides. This incorporation can modulate various cellular pathways, including the inhibition of inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of specific enzymes and signaling pathways, such as the TLR4 signaling pathway .

Comparison with Similar Compounds

cis-7-Hexadecenoic Acid can be compared with other similar compounds, such as:

Uniqueness: cis-7-Hexadecenoic Acid is unique due to its specific position of the double bond, which influences its chemical reactivity and biological functions. Its presence in specific bacterial cultures and its role in sulfate accumulation in biofilters further highlight its distinct characteristics .

Properties

CAS No.

207972-39-2

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

bis(2-ethoxycarbonylphenyl) nonanedioate

InChI

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3

InChI Key

LIBAUACOIKWWKP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TU-2100;  TU 2100;  TU2100;  Azasal-2100;  Azeloyl diethyl salicylate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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